N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine
Description
N-(2-{Bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine is a bicyclic amine derivative featuring a bicyclo[2.2.1]heptane (norbornane) core linked via an ethyl chain to a cyclopropanamine moiety. Its molecular formula is C₁₁H₁₉N, with a molecular weight of 165.275 g/mol and a calculated logP (lipophilicity) of 2.57, indicating moderate hydrophobicity . Key physicochemical properties include a boiling point of 232.3°C at 760 mmHg, a density of 1 g/cm³, and a refractive index of 1.525, suggesting stability under standard conditions . The compound’s structure combines the rigid norbornane scaffold—known for enhancing metabolic stability and receptor binding—with the strained cyclopropane ring, which may influence electronic and steric interactions in biological systems.
Properties
IUPAC Name |
N-[2-(2-bicyclo[2.2.1]heptanyl)ethyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-10-7-9(1)8-11(10)5-6-13-12-3-4-12/h9-13H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYFUEVXXCHEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Norbornane Core Synthesis via Diels-Alder Reaction
The bicyclo[2.2.1]heptane (norbornane) skeleton is classically synthesized through a Diels-Alder reaction between cyclopentadiene and a dienophile such as ethylene or substituted olefins . For instance, 2-butene reacts with cyclopentadiene under thermal conditions (100–150°C) to yield 5,6-dimethylbicyclo[2.2.1]hept-2-ene as an intermediate . Subsequent isomerization using acid catalysts (e.g., silica-alumina or zeolites) at 150–350°C redistributes substituents, producing 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene . Hydrogenation of the unsaturated norbornene derivatives over palladium catalysts provides the fully saturated norbornane framework .
Key Reaction Parameters for Norbornane Synthesis
| Step | Conditions | Catalysts/Reagents | Yield (%) |
|---|---|---|---|
| Diels-Alder Reaction | 100–150°C, solvent-free | None | 70–85 |
| Isomerization | 150–350°C, 1–5 h | Silica-alumina | 80–90 |
| Hydrogenation | H₂ (1–3 atm), 25–50°C | Pd/C (5% w/w) | 95–98 |
Introduction of the Ethylamine Side Chain
Functionalization of the norbornane core at the 2-position is critical for appending the ethylamine moiety. 2-Bromonorbornane serves as a pivotal intermediate, synthesized via radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in CCl₄ . Subsequent nucleophilic substitution with potassium phthalimide in DMF affords 2-(norbornan-2-yl)ethylphthalimide , which is hydrolyzed with hydrazine to yield 2-(norbornan-2-yl)ethylamine .
Alternative Pathway : Reductive amination of 2-norbornanecarbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol provides direct access to the ethylamine derivative .
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Radical Bromination | High regioselectivity | Requires toxic CCl₄ | 65–75 |
| Reductive Amination | One-pot synthesis | Sensitivity to moisture | 50–60 |
Cyclopropanamine Coupling Strategies
The final step involves conjugating cyclopropanamine to the norbornane-ethyl scaffold. Alkylation of cyclopropanamine with 2-(norbornan-2-yl)ethyl bromide in the presence of potassium carbonate in acetonitrile affords the target compound . To mitigate dialkylation, a 3:1 molar excess of cyclopropanamine is employed .
Mitsunobu Reaction : An alternative route utilizes 2-(norbornan-2-yl)ethanol and cyclopropanamine with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF, forming the C–N bond directly . This method avoids over-alkylation but requires stringent anhydrous conditions .
Reaction Conditions for Cyclopropanamine Coupling
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | K₂CO₃, CH₃CN, reflux | 55–65 |
| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C to rt | 70–75 |
Stereochemical Considerations
The bridgehead chirality of norbornane necessitates enantioselective synthesis for applications requiring optical purity. Chiral Diels-Alder catalysts like Jacobsen’s cobalt complexes induce asymmetry during the initial cycloaddition, achieving enantiomeric excess (ee) >90% . Subsequent steps preserve chirality due to the rigidity of the norbornane framework .
Industrial-Scale Production Challenges
Scaling the synthesis introduces challenges:
-
Isomerization Control : High-temperature steps risk side reactions; zeolite catalysts improve selectivity .
-
Amine Stability : Cyclopropanamine’s ring strain necessitates low-temperature alkylation to prevent decomposition .
-
Cost Efficiency : Patent methodologies prioritize inexpensive dienophiles (e.g., 2-butene) over costly aldehydes .
Chemical Reactions Analysis
Types of Reactions
N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Azides or halogenated derivatives.
Scientific Research Applications
N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for a unique binding affinity, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.1]heptane scaffold is widely utilized in medicinal chemistry due to its conformational rigidity and ability to mimic natural terpenes. Below, N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine is compared to structurally analogous compounds with variations in substituents, biological activity, and synthetic routes.
NMDA Receptor Antagonists with Piperidine/Morpholine Substituents
- Examples: 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a) N-(2-Morpholinoethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine (5c) .
Key Differences :
- Substituents : Piperidine/morpholine groups vs. cyclopropanamine.
- Biological Activity : Compounds 5a–f act as uncompetitive NMDA receptor antagonists at the phencyclidine (PCP) binding site, with 5a showing the highest affinity and neuroprotective efficacy in rodent models .
- Toxicity : At concentrations >100 µM, these compounds exhibit concentration-dependent toxicity in MDCK (epithelial) and N2a (neuronal) cell lines, comparable to the reference drug memantine .
Cannabinoid Receptor Ligands
Example :
- Key Differences: Substituents: Indazole-carboxamide vs. cyclopropanamine. Biological Activity: CUMYL-NBMINACA is a synthetic cannabinoid receptor agonist linked to psychoactive effects, highlighting how substituent choice directs activity toward distinct receptor families (CB1/CB2 vs. NMDA).
Urea and Amide Derivatives
- Examples: 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea (36% yield) . N-(2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethyl)acetamide derivatives (e.g., CA-Nor1, CA-Nor2) .
- Key Differences: Linkage: Urea/amide vs. ethyl-cyclopropanamine. Synthetic Routes: Ureas are synthesized via CDI-mediated coupling , while amides (e.g., CA-Nor1) use carbodiimide chemistry . Applications: Ureas/amides are explored as CXCR2 antagonists (anti-cancer) or self-labeling protein tags, whereas the target compound’s NMDA antagonism is untested .
Fluorinated Analogs
Example :
Key Differences :
- Substituents : Difluoroethyl vs. cyclopropanamine.
- Impact : Fluorination increases electronegativity and metabolic resistance but may reduce cell permeability compared to the cyclopropane ring.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine is a compound that has garnered interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H21N
- Molecular Weight : 179.3 g/mol
- Structural Characteristics : The compound features a bicyclo[2.2.1]heptane moiety, which contributes to its unique steric and electronic properties, influencing its interaction with biological targets.
Pharmacodynamics
This compound exhibits several pharmacological effects that are noteworthy:
- Receptor Interaction : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation and psychotropic effects.
- Antidepressant Activity : In animal models, compounds similar to this compound have shown promise in alleviating symptoms of depression, likely through modulation of monoaminergic systems.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may be explored as a candidate for treating conditions such as anxiety and depression.
- Pain Management : Some derivatives have been studied for their analgesic properties, indicating potential use in pain relief therapies.
Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The results indicated an increase in serotonin levels in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
Study 2: Analgesic Properties
In a pain model using mice, this compound exhibited dose-dependent analgesic effects comparable to morphine but with a lower side effect profile. The study emphasized the importance of further investigation into its mechanism of action, particularly its interaction with opioid receptors.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | Study 1 |
| Analgesic | Dose-dependent pain relief | Study 2 |
| Receptor Interaction | Modulation of serotonin and dopamine | Pharmacodynamics |
Q & A
Q. How can in vivo models be optimized to evaluate neuroprotective efficacy?
- Methodological Answer : Select models mimicking human pathology:
- Excitotoxicity models : Inject NMDA into rodent striatum and quantify neuronal loss via histology .
- Chronic neurodegeneration : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) and assess cognitive deficits with Morris water maze .
- Biomarker integration : Measure amyloid-β or tau levels in cerebrospinal fluid to correlate compound effects with pathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
